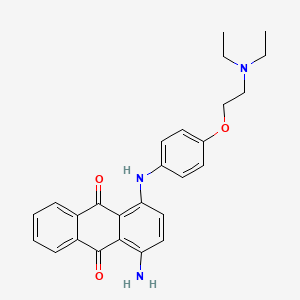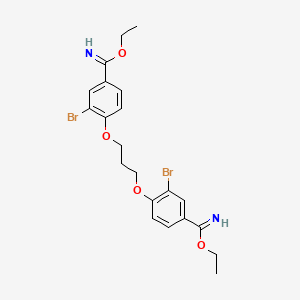
Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate is a chemical compound with the molecular formula C10H11KN2O3S2 and a molecular weight of 310.43424 g/mol . This compound is known for its unique structure, which includes a benzimidazole ring, a thioether linkage, and a sulphonate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate typically involves the reaction of 2-mercaptobenzimidazole with 3-chloropropanesulphonic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzimidazole ring can undergo reduction reactions under specific conditions.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and substituted benzimidazole compounds. These products have diverse applications in various fields of research.
Scientific Research Applications
Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The thioether and sulphonate groups contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-Mercaptobenzimidazole: Lacks the sulphonate group but shares the benzimidazole and thioether moieties.
3-Chloropropanesulphonic acid: Contains the sulphonate group but lacks the benzimidazole ring.
Potassium benzimidazole sulphonate: Similar structure but with variations in the linkage and substituents.
Uniqueness
Potassium 3-(1H-benzimidazol-2-ylthio)propanesulphonate is unique due to its combination of a benzimidazole ring, thioether linkage, and sulphonate group. This unique structure imparts distinctive chemical properties and reactivity, making it valuable in various research applications.
Properties
CAS No. |
94231-61-5 |
|---|---|
Molecular Formula |
C10H11KN2O3S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
potassium;3-(1H-benzimidazol-2-ylsulfanyl)propane-1-sulfonate |
InChI |
InChI=1S/C10H12N2O3S2.K/c13-17(14,15)7-3-6-16-10-11-8-4-1-2-5-9(8)12-10;/h1-2,4-5H,3,6-7H2,(H,11,12)(H,13,14,15);/q;+1/p-1 |
InChI Key |
UYHSNMZVVUTYKU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCCS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


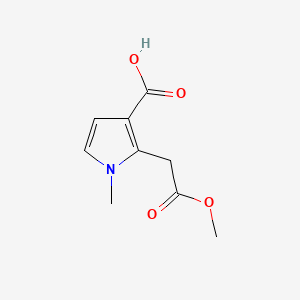
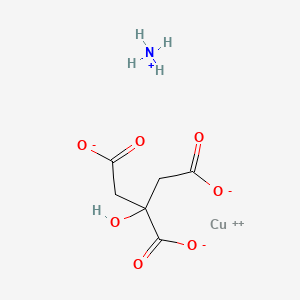
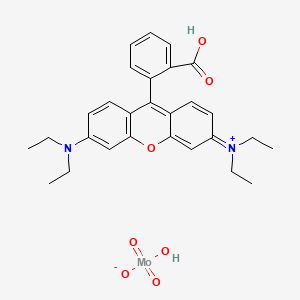

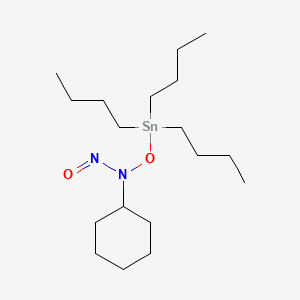
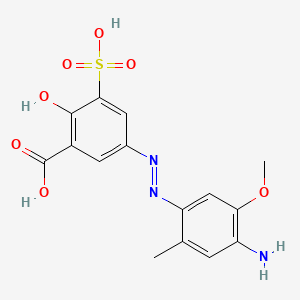



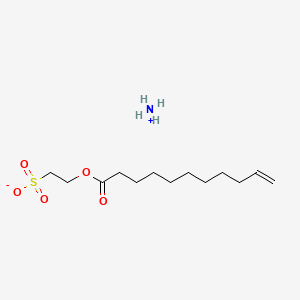

![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
